5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
This compound features a tetrahydrothieno[3,2-c]pyridine core substituted at the 5-position with a piperidine ring bearing a 4-(trifluoromethoxy)phenylsulfonyl group. The compound’s molecular weight is estimated to exceed 450 g/mol, significantly larger than classical analogs like ticlopidine (263.79 g/mol) due to its bulky substituents .
Properties
IUPAC Name |
5-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3S2/c20-19(21,22)27-16-1-3-17(4-2-16)29(25,26)24-10-5-15(6-11-24)23-9-7-18-14(13-23)8-12-28-18/h1-4,8,12,15H,5-7,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVMTGAAWRCIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of this compound is not directly stated in the search results. Typically, compounds like this interact with their targets by binding to them, which can either inhibit or enhance the target’s function. This interaction can lead to changes in cellular processes and biochemical pathways.
Biochemical Pathways
These effects can have downstream impacts on a variety of cellular processes.
Biological Activity
The compound 5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex heterocyclic compound with potential therapeutic applications. Its structure incorporates a trifluoromethoxy group, a sulfonyl piperidine moiety, and a tetrahydrothienopyridine core. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic uses.
The molecular formula of the compound is with a molecular weight of approximately 454.42 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity and may influence the biological activity of the compound.
Pharmacological Profile
Research indicates that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit various biological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt cell wall synthesis or function .
- Antitumor Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines. Studies have indicated that modifications in the side chains can enhance antitumor efficacy .
- Neurological Effects : The piperidine moiety is often linked to modulation of neurotransmitter systems. For instance, compounds targeting TRPV1 receptors have shown promise in pain management .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- TRPV1 Modulation : The compound may act as an antagonist at TRPV1 receptors, which are involved in pain signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of various tetrahydrothienopyridine derivatives against common pathogens. The results indicated that certain modifications enhanced activity against Candida albicans and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | S. aureus | 15 µg/mL |
| B | E. coli | 20 µg/mL |
Study 2: Antitumor Activity
In vitro studies evaluated the cytotoxic effects of tetrahydrothienopyridine derivatives on human tumor cell lines such as HepG2 and NCI-H661. Some compounds exhibited IC50 values in the micromolar range, indicating significant antitumor potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C | HepG2 | 10 |
| D | NCI-H661 | 8 |
Comparison with Similar Compounds
Structural and Functional Modifications
The tetrahydrothieno[3,2-c]pyridine scaffold is a common feature in antiplatelet agents. Key structural variations occur at the 5-position, influencing pharmacological profiles:
Key Observations :
- Trifluoromethoxy Group : Introduces strong electron-withdrawing effects, enhancing stability and possibly blood-brain barrier penetration compared to ticlopidine’s chlorobenzyl group .
- Sulfonyl Piperidine: The sulfonyl group may increase hydrogen-bonding interactions with target proteins (e.g., P2Y12 receptor), improving selectivity over non-sulfonylated analogs .
Spectroscopic and Analytical Data
- NMR Characterization : Analogous compounds (e.g., 3s in ) show distinct δ^19F NMR peaks (-106.3 ppm for Ar-F) and carbon splitting due to chirality, which would apply to the target compound’s trifluoromethoxy group .
- HRMS Validation : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as demonstrated for 3s (observed m/z 468.13004 vs. calculated 468.13072) .
Pharmacokinetic and Toxicity Considerations
- However, the sulfonyl-piperidine moiety may raise polar surface area (PSA >90 Ų), affecting absorption .
- Metabolic Stability : The trifluoromethoxy group resists oxidative metabolism, a advantage over ticlopidine’s chlorobenzyl group, which forms reactive metabolites linked to adverse effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
